epi-Sancycline

Antibacterial MIC Tetracycline

Researchers studying tetracycline resistance mechanisms require stereochemically pure C-4 epimers to differentiate ribosomal binding from efflux recognition. epi-Sancycline (CAS 906364-48-5) addresses this need as the defined 4-epimer of sancycline with inverted stereochemistry at C-4. • Enables comparative MIC profiling against E. coli & S. aureus vs. doxycycline/tigecycline for SAR studies. • Serves as a high-purity reference standard for HPLC/LC-MS method validation. • Available as deuterated epi-Sancycline-d6 internal standard for pharmacokinetic quantification. Supplied with documented chromatographic properties; ideal for antibiotic resistance mechanism research and analytical development.

Molecular Formula C21H23ClN2O7
Molecular Weight 450.872
CAS No. 906364-48-5
Cat. No. B565406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepi-Sancycline
CAS906364-48-5
Synonyms(4R,4aS,5aR,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide;  6-Demethyl-6-deoxyepitetra-_x000B_cycline; 
Molecular FormulaC21H23ClN2O7
Molecular Weight450.872
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl
InChIInChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9?,10?,15-,21?;/m1./s1
InChIKeyCIJFGLCHAOVWRZ-FLSPFTRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





epi-Sancycline: A 4-Epimeric Tetracycline Derivative


epi-Sancycline (CAS 906364-48-5) is a semi-synthetic tetracycline antibiotic and the 4-epimer of sancycline, characterized by an inverted stereochemistry at the C-4 position . This stereochemical alteration fundamentally distinguishes it from its parent compound and other tetracyclines, imparting unique physicochemical and biological properties . While sharing the core mechanism of reversible binding to the 30S ribosomal subunit to inhibit bacterial protein synthesis , epi-Sancycline exhibits differential antibacterial activity and stability profiles that make it a valuable tool in antibiotic research, resistance mechanism studies, and as an analytical standard .

Stereochemical Probe C-4 epimer of sancycline for SAR studies on ribosomal binding and resistance evasion.
Analytical Reference High-purity standard for HPLC/LC-MS method development and validation.
Antimicrobial Research Differential activity profile against Gram-positive and Gram-negative models.

Why Epimer-Specific Activity Prevents Generic Substitution


Generic substitution within the tetracycline class is scientifically unjustified due to profound differences in stereochemistry that dictate antibacterial spectrum, stability, and resistance profiles. Specifically, the C-4 epimerization that defines epi-Sancycline fundamentally alters its three-dimensional structure, impacting ribosome binding affinity and evasion of common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection . Consequently, in vitro antibacterial activity against key pathogens and susceptibility to chemical degradation differ markedly from closely related analogs like doxycycline and tigecycline . Substituting epi-Sancycline with a generic tetracycline would therefore compromise experimental reproducibility and lead to erroneous conclusions in studies of structure-activity relationships (SAR), resistance mechanisms, or analytical method development.

Epimer-specific activity
C-4 inversion alters ribosome affinity; doxycycline or tigecycline may not replicate antibacterial endpoints in your model.
Stability and solubility differences
Reported improved stability over parent sancycline may shift assay reproducibility if substituted with generic tetracyclines.
Analytical method mismatch
Chromatographic retention and detection properties differ; using a non-epimeric standard compromises method accuracy.

Comparative Evidence for epi-Sancycline Differentiation


Antibacterial Potency Against E. coli and S. aureus

In a direct comparative Minimum Inhibitory Concentration (MIC) study against Escherichia coli, epi-Sancycline exhibited an MIC of 0.125 µg/mL, which is 16-fold more potent than doxycycline (2 µg/mL) and comparable to tigecycline (0.063 µg/mL) . Against Staphylococcus aureus, epi-Sancycline (0.062 µg/mL) was 8-fold more potent than doxycycline (0.5 µg/mL) and 2-fold more potent than tigecycline (0.13 µg/mL) . This differential activity underscores its potential utility against Gram-positive and Gram-negative pathogens.

MIC vs. E. coli, S. aureus
Head-to-head
E. coli: 0.125 µg/mL (vs doxycycline 2 µg/mL); S. aureus: 0.062 µg/mL (vs doxycycline 0.5 µg/mL)
Relative to tigecycline: 2-fold less potent (E. coli), 2-fold more potent (S. aureus). Broth microdilution assay.
Supports antibacterial activity differentiation in Gram-positive and Gram-negative screening models.
Reported MIC context; may not translate to resistance-harboring strains.
Antibacterial MIC Tetracycline

Stability and Bioavailability Advantages Over Parent Compound

Recent studies have highlighted the improved stability and bioavailability of epi-Sancycline (>70%) compared to its parent compound, Sancycline [1]. This is attributed to the C-4 epimerization, which alters the molecule's susceptibility to epimerization-driven degradation. Furthermore, the compound exhibits improved solubility relative to earlier tetracycline analogs, facilitating in vitro and in vivo studies [1].

Stability & Bioavailability
Class-level inference
Described as improved stability and bioavailability versus parent sancycline; enhanced solubility.
Quantified difference not specified in source. In vitro/in vivo context.
Reported stability advantage may reduce handling variability in aqueous assays; requires validation.
Source: supplier documentation; independent reproducibility to verify.
Stability Bioavailability Pharmaceutical

High-Purity Analytical Standard for Chromatography

epi-Sancycline is supplied as a high-purity (>70%) yellow solid and is specifically designated for use as an analytical standard in HPLC and other chromatographic methods . The availability of deuterated analogs (epi-Sancycline-d6) further enhances its value as an internal standard for precise quantification in pharmacokinetic and metabolism studies .

High-Purity HPLC Standard
Specification review
Purity >70%; yellow solid supplied as analytical standard for HPLC and chromatographic methods.
Deuterated analog (epi-Sancycline-d6) available for internal standard use.
Enables reliable calibration and method validation for tetracycline-related compounds.
Lot-specific purity to verify by certificate of analysis.
Analytical Chemistry HPLC Standard

Potential to Evade Tetracycline Resistance Mechanisms

The C-4 epimeric configuration of epi-Sancycline may confer a reduced susceptibility to certain tetracycline resistance mechanisms, such as efflux pumps (e.g., TetA, TetK) and ribosomal protection proteins (e.g., TetM, TetO), which typically target the natural C-4 stereochemistry of tetracyclines . While direct quantitative data on resistance evasion is limited, the structural basis for this differentiation is well-established in tetracycline SAR literature, where epimerization at C-4 is known to significantly alter ribosome binding and efflux recognition .

Resistance Mechanism Evasion
Class-level inference
C-4 epimerization may reduce recognition by efflux pumps (TetA, TetK) and ribosomal protection proteins (TetM, TetO).
Inferred from SAR principles; direct quantitative resistance evasion data limited.
Supports probing of stereochemical determinants in resistance mechanism studies.
Structural basis established; requires experimental validation with defined resistant strains.
Antibiotic Resistance Mechanism of Action Ribosome

Research and Industrial Applications of epi-Sancycline


Structure-Activity Relationship Studies

Researchers investigating the impact of C-4 stereochemistry on antibacterial activity and resistance can utilize epi-Sancycline as a key comparator. Its distinct MIC profile against E. coli and S. aureus compared to doxycycline and tigecycline (as shown in Section 3, Evidence Item 1) makes it an essential tool for mapping pharmacophoric requirements and designing novel tetracycline analogs with improved potency or resistance evasion .

Analytical Method Development and Validation

Analytical chemists developing HPLC or LC-MS methods for quantifying tetracycline residues in biological matrices or environmental samples can use epi-Sancycline as a high-purity reference standard. Its well-defined chromatographic properties and commercial availability as an analytical standard (Section 3, Evidence Item 3) ensure reliable calibration and method validation .

Mechanistic Studies of Bacterial Resistance

Microbiologists and biochemists exploring the molecular basis of tetracycline resistance, particularly efflux pump recognition and ribosomal protection mechanisms, can employ epi-Sancycline to probe the structural determinants of resistance evasion. Its altered stereochemistry at C-4 (Section 3, Evidence Item 4) provides a unique handle for dissecting how resistance proteins discriminate between tetracycline epimers .

Pharmacokinetic Studies Using Deuterated Analogs

Pharmacokineticists can use epi-Sancycline-d6, the deuterated form, as an internal standard for accurate LC-MS/MS quantification of sancycline and its metabolites in plasma or tissue samples. The enhanced metabolic stability conferred by deuteration (Section 3, Evidence Item 3) improves assay precision and minimizes matrix effects .

Application
Selection Property
Validation Focus
SAR and tetracycline analog design
C-4 epimer with distinct MIC profile
Antibacterial activity endpoints and pharmacophore mapping
Analytical method development (HPLC/LC-MS)
High-purity reference standard with defined chromatographic behavior
Method calibration, specificity, and reproducibility
Bacterial resistance mechanism studies
Stereochemical probe with potential efflux/ribosomal protection evasion
Resistance determinant recognition and SAR-based evasion testing
Research PK studies (deuterated ISTD)
Isotope-labeled analog for LC-MS/MS quantification
Matrix-effect control and assay precision in research matrices

Technical Documentation Hub

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